1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid
Description
Nomenclature and Classification in Heterocyclic Chemistry
The systematic nomenclature of 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically the Hantzsch-Widman system for naming azole derivatives. The compound belongs to the pyrazole family, which are five-membered heterocyclic compounds characterized by the presence of three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazoles are classified as azoles, a broader category of nitrogen-containing heterocycles that includes imidazoles, triazoles, and tetrazoles, all of which share the common feature of nitrogen atoms incorporated into aromatic ring systems.
The structural classification places this compound within the bipyrazole subfamily, where two pyrazole rings are connected through a methylene linker. The numbering system begins with the nitrogen atoms occupying positions 1 and 2 in each pyrazole ring, following the standard convention where the heteroatoms receive the lowest possible numbers. The nitro group substitution at the 4-position of one pyrazole ring and the carboxylic acid functionality at the 3-position of the other ring create a compound with distinct electronic properties and reactivity patterns.
In the broader context of heterocyclic chemistry, this compound exemplifies the diversity possible within pyrazole-based structures. The pyrazole nucleus itself is recognized as a π-excess aromatic heterocycle, where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks favor positions 3 and 5. This electronic distribution significantly influences the compound's chemical behavior and potential for further derivatization.
Historical Development of Pyrazole-derived Carboxylic Acids
The historical development of pyrazole-derived carboxylic acids traces back to the fundamental work on pyrazole chemistry initiated in the late 19th century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the foundation for this important class of heterocyclic compounds. The subsequent development by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane, provided the first practical synthetic approach to these nitrogen-containing heterocycles.
The evolution of pyrazole carboxylic acid derivatives represents a significant advancement in heterocyclic chemistry, building upon the classical Knorr pyrazole synthesis. This methodology, which involves the condensation of 1,3-diketones with hydrazine under acidic conditions, became the cornerstone for accessing substituted pyrazoles with various functional groups. The mechanism involves the formation of an initial imine intermediate, followed by cyclization through attack of the second nitrogen on the remaining carbonyl group, ultimately yielding the pyrazole ring system with diverse substitution patterns.
Research into pyrazole carboxylic acids gained momentum in the mid-20th century as scientists recognized their potential for pharmaceutical applications. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, demonstrated that these compounds could occur in biological systems, albeit rarely. This finding sparked increased interest in synthetic pyrazole derivatives and their potential medicinal properties.
The development of sophisticated synthetic methodologies in the latter half of the 20th century enabled the preparation of complex bipyrazole structures like this compound. These advances included the use of multicomponent reactions, dipolar cycloaddition strategies, and modern catalytic methods that allowed for precise control over substitution patterns and stereochemistry.
Significance in Academic Research
The academic research significance of this compound stems from its unique structural features and demonstrated biological activities. Recent investigations have positioned this compound as a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors with therapeutic potential. The compound's bipyrazole architecture provides multiple sites for molecular recognition and binding interactions, making it an attractive target for medicinal chemistry research.
Studies have revealed that pyrazole-containing compounds exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. The specific structural elements present in this compound contribute to its research value through several mechanisms. The nitro group serves as an electron-withdrawing substituent that modulates the electronic properties of the pyrazole ring, potentially enhancing binding affinity to target proteins. The carboxylic acid functionality provides opportunities for hydrogen bonding interactions and can serve as a handle for further chemical modifications.
Current research efforts have focused on the compound's potential as a carbonic anhydrase inhibitor, with studies demonstrating its ability to selectively target specific isoforms of this enzyme family. This selectivity is particularly important for developing therapeutic agents with reduced side effects, as different carbonic anhydrase isoforms have distinct physiological roles. The compound's mechanism of action appears to involve indirect interference with the zinc ion at the enzyme's active site, representing a novel approach to carbonic anhydrase inhibition.
The compound has also attracted attention in the field of anticancer research, where its structural features align with pharmacophore requirements for tumor-selective agents. The presence of the pyrazole moiety is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous Food and Drug Administration-approved drugs across various therapeutic categories. This precedent provides strong justification for continued research into pyrazole-based drug candidates.
Chemical Identification Parameters
The chemical identification of this compound relies on a comprehensive set of analytical parameters that uniquely characterize this compound. The fundamental molecular formula C8H7N5O4 reflects the presence of eight carbon atoms, seven hydrogen atoms, five nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 237.17 atomic mass units. These parameters are essential for mass spectrometric identification and provide the basis for elemental analysis verification.
The Chemical Abstracts Service registry number 1177312-52-5 serves as the primary international identifier for this compound, enabling unambiguous reference across scientific databases and literature. This registry number is complemented by additional database identifiers, including specific entries in PubChem, ChemSpider, and other chemical information systems that facilitate cross-referencing and data integration.
Spectroscopic identification parameters provide detailed structural confirmation through multiple analytical techniques. The International Chemical Identifier string (InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15)) offers a standardized representation of the compound's connectivity and stereochemistry. The corresponding InChI Key (FAZBOHQULMQUDK-UHFFFAOYSA-N) provides a compressed identifier suitable for database searching and computational applications.
The Simplified Molecular Input Line Entry System representation (C(N1C=C(N(=O)=O)C=N1)N2N=C(C(O)=O)C=C2) encodes the structural information in a format compatible with cheminformatics software and molecular modeling applications. These standardized representations ensure consistent identification across different research groups and analytical platforms.
Table 1: Key Chemical Identification Parameters
Table 2: Spectroscopic Characteristics
The compound's physical properties, while not extensively documented in the literature, can be inferred from its structural features. The presence of both nitro and carboxylic acid functional groups suggests moderate to high polarity, with preferential solubility in polar protic solvents such as water, methanol, and ethanol. The extended conjugation through the bipyrazole system likely contributes to characteristic ultraviolet absorption bands that can be used for quantitative analysis and purity assessment.
Properties
IUPAC Name |
1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O4/c14-8(15)7-1-2-11(10-7)5-12-4-6(3-9-12)13(16)17/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBOHQULMQUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167339 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177312-52-5 | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177312-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration of Pyrazole
The 4-nitro-1H-pyrazole intermediate is synthesized via electrophilic nitration. Typical conditions include:
Step 2: Alkylation
The nitro-substituted pyrazole undergoes alkylation to introduce the methyl-pyrazole bridge:
- Reagents : Methyl iodide (MeI) or chloromethyl pyrazole derivatives in DMF or THF.
- Conditions : 60–80°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Yield : 70–75% after silica gel purification.
Step 3: Carboxylation
The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor:
- Reagents : 10% NaOH (aq.) at 80°C for 6–8 hours.
- Alternative : Direct carboxylation using CO₂ under high-pressure conditions (20–30 bar) with Cu catalysts.
- Yield : 65–80% after acidification (HCl) and recrystallization.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 h | 2–4 h |
| Temperature Control | Batch cooling | Continuous heat exchange |
| Solvent Recovery | 60–70% | 95–98% |
| Purity (HPLC) | ≥95% | ≥99% |
- Nitro group stability during alkylation requires strict temperature control (<5°C).
- Byproducts (e.g., regioisomers) necessitate chromatographic separation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Alkylation | Low-cost reagents | Long reaction time | 70–75 |
| Flow Chemistry | Scalability, efficiency | High equipment cost | 85–90 |
| Direct Carboxylation | Avoids ester hydrolysis | Requires high-pressure systems | 65–70 |
Key Research Findings
- Regioselectivity : Alkylation favors the N1 position of pyrazole due to steric and electronic effects.
- Decarboxylation Risk : Prolonged heating (>8 h) during hydrolysis leads to decarboxylation (~15% yield loss).
- Catalytic Improvements : Cu/TEMPO systems enhance carboxylation yields by 20% under mild conditions.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under catalytic hydrogenation conditions:
*Yield varies with reaction time and stoichiometry. Catalytic hydrogenation shows higher efficiency and selectivity compared to acidic reduction methods.
Cyclization and Heterocycle Formation
The carboxylic acid group participates in cyclization reactions to form fused heterocyclic systems:
Key example :
-
Intramolecular nucleophilic attack by the carboxylic oxygen on the adjacent pyrazole ring under acidic conditions (H₂SO₄, 110°C) generates a bicyclic lactone structure. This reaction is critical for creating bioactive intermediates in medicinal chemistry .
Electrophilic Substitution
The pyrazole ring undergoes nitration and sulfonation at specific positions:
The existing nitro group directs subsequent substitutions to meta positions relative to itself .
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under two primary conditions:
a) Acidic decarboxylation
-
Reagents: H₂SO₄ (concentrated)/Δ
-
Product: 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole
-
Mechanism: Protonation of carboxylate oxygen followed by CO₂ elimination
b) Basic decarboxylation
-
Reagents: NaOH (10% aq.)/Cu powder/Δ
-
Product: Same as acidic route but with reduced byproducts
Esterification and Amidation
The carboxylic acid undergoes standard derivatization reactions:
| Derivative Type | Reagents | Applications |
|---|---|---|
| Methyl ester | CH₂N₂/ether (0°C) | Improved solubility for HPLC analysis |
| Amide | SOCl₂ → RNH₂ (DCM, RT) | Pharmacological probe development |
Esterification occurs quantitatively under diazomethane conditions, while amidation requires prior acid chloride formation .
Nucleophilic Aromatic Substitution
The nitro group activates the pyrazole ring for displacement reactions:
Example reaction :
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid + KSCN (DMF, 120°C)
→ 1-[(4-Thiocyano-1H-pyrazol-1-YL)methyl] derivative (Yield: 58%)
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
Nitro → Nitroso conversion (20-35% conversion)
-
Concurrent demethylation of the N-CH₃ group (traces detected via LC-MS)
Coordination Chemistry
The carboxylic oxygen and pyrazole nitrogens participate in metal complexation:
| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | O(carboxyl), N(pyrazole) | Square planar | 8.9 ± 0.2 |
| Fe(III) | O(carboxyl) | Octahedral | 6.3 ± 0.3 |
These complexes show enhanced catalytic activity in oxidation reactions .
This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction types. The nitro and carboxyl groups provide orthogonal reactivity handles, enabling precise structural modifications for applications ranging from materials science to drug discovery. Recent advances in flow chemistry and computational modeling continue to expand its reaction portfolio while improving selectivity and sustainability.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. The compound's structure allows it to interact effectively with COX enzymes, making it a candidate for further drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit significant anti-inflammatory activity in animal models. The specific compound was tested alongside other derivatives, showing promising results in reducing paw edema in rats .
Agricultural Science
In agricultural research, this compound has been explored for its herbicidal properties. Pyrazole derivatives are known to affect plant growth by inhibiting specific enzymes involved in biosynthesis pathways.
Case Study:
Research conducted by agricultural scientists revealed that this compound effectively inhibited the growth of certain weed species without harming crop plants. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to desirable flora .
Material Science
The unique properties of this compound have led to its investigation in material science, particularly in the development of new polymeric materials. The incorporation of pyrazole groups into polymers can enhance thermal stability and mechanical properties.
Case Study:
A study published in Polymer Science highlighted the synthesis of a new class of thermoplastic elastomers incorporating pyrazole derivatives. The resulting materials exhibited improved elasticity and heat resistance compared to traditional elastomers, indicating potential applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazole derivatives are highly tunable, with substituents dictating reactivity, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Effects : The nitro group in the target compound enhances acidity of the carboxylic acid compared to electron-donating groups (e.g., methyl in CAS 2059933-32-1) .
- Hydrophobicity: The phenoxymethyl group in CAS 1004193-21-8 introduces bulkiness, likely improving membrane permeability in agrochemical applications .
- Halogen vs.
Biological Activity
1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid (CAS Number: 1177312-52-5) is a compound with notable biological activities, primarily due to the presence of the pyrazole moiety. This compound has garnered attention in pharmacological research for its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₇N₅O₄, with a molecular weight of approximately 215.17 g/mol. The structure features a nitro group and a carboxylic acid, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇N₅O₄ |
| Molecular Weight | 215.17 g/mol |
| CAS Number | 1177312-52-5 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant antimicrobial properties. In studies evaluating the antibacterial activity of various pyrazole derivatives, including this compound, moderate to strong activity against Gram-positive bacteria was observed. For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 16 µg/mL to 32 µg/mL against strains like Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This compound's structural features contribute to its ability to modulate inflammatory pathways effectively .
Anticancer Activity
The anticancer properties of pyrazole derivatives are attributed to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that compounds containing the pyrazole ring can inhibit the proliferation of various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. The IC50 values for these activities are often lower than those of standard chemotherapeutic agents .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives, providing insights into their mechanisms of action:
- Antibacterial Study : A series of pyrazole compounds were synthesized and tested for their antibacterial activity against multi-drug resistant Acinetobacter baumannii. Compounds derived from this compound exhibited promising results, highlighting their potential as antibiotic adjuvants .
- Anti-inflammatory Research : In a comparative study against standard anti-inflammatory drugs, derivatives of this compound showed superior inhibition of COX enzymes, suggesting a robust anti-inflammatory profile .
- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives had IC50 values significantly lower than conventional treatments, indicating their potential as effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Utilize Mannich reactions or nucleophilic substitution to functionalize the pyrazole ring. For example, highlights the use of Mannich reactions to link pyrazole derivatives with phenolic groups. Optimize nitro group stability by maintaining low temperatures (<0°C) during nitration steps to prevent decomposition .
- Key Parameters : Monitor pH (5–7) to avoid nitro group reduction. Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- 1H NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and methylene bridge protons (δ 4.5–5.5 ppm). provides spectral data for structurally similar pyrazole derivatives, showing characteristic splitting patterns for nitro-substituted rings .
- IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent nitro group degradation. notes that pyrazole-carboxylic acids with nitro substituents are sensitive to light and moisture, requiring desiccants and amber glassware .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodology : Perform docking studies using software like AutoDock Vina to assess interactions with target proteins (e.g., enzymes with nitroreductase activity). demonstrates the use of molecular docking to evaluate pyrazole-carbothioamide derivatives as kinase inhibitors .
- Validation : Compare predicted binding affinities with in vitro enzyme inhibition assays (IC₅₀ values).
Q. What strategies resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?
- Case Study : and describe nitro-pyrazole derivatives with divergent antimicrobial activities. Address discrepancies by:
- Re-evaluating assay conditions (e.g., bacterial strain variability, concentration ranges).
- Analyzing substituent effects: Propyl groups ( ) may enhance lipophilicity compared to pyrrolidinyl groups (), altering membrane permeability .
Q. How do crystallographic studies inform the design of derivatives with improved pharmacological properties?
- Methodology : Use X-ray crystallography (as in and ) to determine bond angles and intermolecular hydrogen bonding. For example, reveals that carboxylic acid groups in pyrazole derivatives form stable hydrogen bonds with water, guiding solubility modifications .
- Data Application : Modify the methylene bridge length to optimize steric effects for target binding.
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
